二异丙基氨基甲酸甲酯

描述

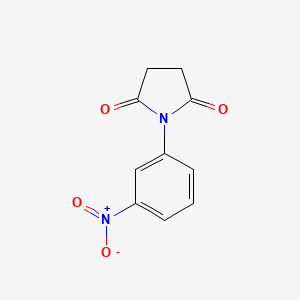

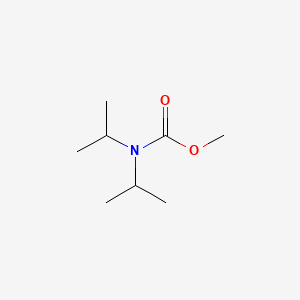

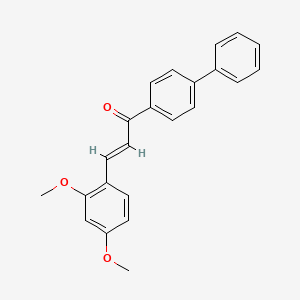

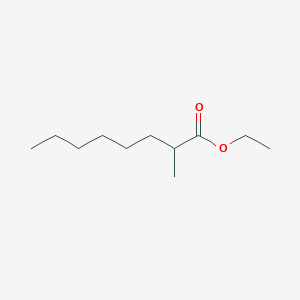

Methyl diisopropylcarbamate is a chemical compound with the molecular formula C8H17NO2 . It is used in various applications due to its chemical properties .

Synthesis Analysis

The synthesis of Methyl diisopropylcarbamate and similar compounds involves challenges that need to be overcome for accurate results . The synthesis involves the use of its precursors to synthesize adducts, nanoparticles, and nanocomposites .Molecular Structure Analysis

The molecular structure of Methyl diisopropylcarbamate is represented by the linear formula C8H17NO2 . More detailed structural analysis can be found in various scientific papers .Chemical Reactions Analysis

The chemical reactions involving Methyl diisopropylcarbamate are complex and require careful handling . The reactions are influenced by various factors and can lead to different products .Physical And Chemical Properties Analysis

Methyl diisopropylcarbamate has specific physical and chemical properties that make it suitable for various applications . It has a molecular weight of 159.23 and is stored at 0-8°C .科学研究应用

构象分析和作用机理

- N,N-二异丙基氨基甲酸甲酯因其构象特性及其构象相互转换的机理而受到研究。这项研究有助于理解异丙基基团的行为及其构象变化的障碍,这在各种化学和药理学背景中是相关的。研究发现,N,N-二异丙基氨基甲酸甲酯及其类似物中的构象相互转换是通过一次一个异丙基基团的旋转而不是两个基团的协同旋转发生的 (Liljefors & Sandström, 1977)。

化学和药理学表征

- 已经进行研究以确定氨基甲酸酯杀虫剂(包括二异丙基氨基甲酸甲酯衍生物)的稳定性、敏感性和选择性。这些研究对于开发精确可靠的分析方法以检测和定量测定各种情况下(包括环境监测和药品质量控制)中的这些化合物至关重要 (Krause, 1979)。

在合成和药物开发中的应用

- 二异丙基氨基甲酸甲酯已用于复杂有机化合物的立体选择性合成。这包括它在碳锂化反应中与亲电取代偶联的使用,突出了它在对映体富集和结构复杂的有机分子合成中的作用。此类应用在有机化学和药物开发领域非常重要,在这些领域中精确分子结构的合成至关重要 (Peters 等人, 2002)。

生化和毒理学研究

- 二异丙基氨基甲酸甲酯衍生物因其与生物大分子(例如与珠蛋白形成特定加合物)的相互作用而受到研究。这项研究对了解这些化合物的生化和毒理学特性具有重要意义,包括它们作为职业和环境健康研究中生物标志物的潜在用途 (Mráz 等人, 2004)。

分析方法开发

- 研究重点是开发高效液相色谱法,用于测定各种基质中的二异丙基氨基甲酸甲酯及其杂质。这些方法对于确保药品的质量和安全以及氨基甲酸酯残留物的环境监测至关重要 (Karthikeyan 等人, 2010)。

细胞学效应研究

- 已经对氨基甲酸酯(包括二异丙基氨基甲酸甲酯衍生物)的细胞学效应进行了研究,以了解它们对有丝分裂等细胞过程的影响。这项研究对于评估这些化合物的安全性和潜在毒理学效应至关重要 (Amer, 1965)。

环境监测应用

- 二异丙基氨基甲酸甲酯及其衍生物一直是研究的主题,目的是开发灵敏可靠的方法来监测它们在环境样品(例如地表水)中的存在。这对于评估这些化合物的环境影响并确保遵守监管标准至关重要 (Kok 等人, 1992)。

微生物学中的生化应用

- 在微生物学领域,二异丙基氨基甲酸甲酯的苯基氨基甲酸酯衍生物已用于细菌中脂多糖的 GC-MS 表征。该应用突出了这些化合物在高级生化分析和微生物学研究中的效用 (Hollingsworth & Dazzo, 1988)。

安全和危害

作用机制

Target of Action

Methyl diisopropylcarbamate is a carbamate compound. Carbamates are known to have a wide range of biological activities and are used in various fields such as pesticides, herbicides, and fungicides . .

Mode of Action

Carbamates, in general, are known to interfere with metabolism, signal transduction pathways, and cellular structures . They may initiate, facilitate, or exacerbate pathological processes, resulting in toxicity by inducing mutations in genes coding for regulatory factors and modifying immune tolerance .

Biochemical Pathways

For instance, they can disrupt the normal functioning of the immune system, leading to diseases associated with alterations of the immune response, such as hypersensitivity reactions, some autoimmune diseases, and cancers .

Pharmacokinetics

Carbamates, in general, are known for their good metabolic stability, which contributes to their bioavailability .

Result of Action

Carbamates can cause alterations in cell function, leading to detrimental outcomes . They can also induce immunotoxicity by initiating, facilitating, or exacerbating pathological immune processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methyl diisopropylcarbamate. For instance, carbamates in environmental water can be effectively removed using magnetic molecularly imprinted polymers as adsorbents . This suggests that the presence of certain substances in the environment can influence the stability and action of carbamates.

属性

IUPAC Name |

methyl N,N-di(propan-2-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-6(2)9(7(3)4)8(10)11-5/h6-7H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKOHAFOCJRPXTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70340900 | |

| Record name | Carbamic acid, bis(1-methylethyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70340900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Carbamic acid, bis(1-methylethyl)-, methyl ester | |

CAS RN |

31603-49-3 | |

| Record name | Carbamic acid, bis(1-methylethyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70340900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![n-[2-(2-Oxoimidazolidin-1-yl)ethyl]acrylamide](/img/structure/B3051084.png)

![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B3051099.png)